Product packaging for Fluminorex(Cat. No.:CAS No. 720-76-3)

Fluminorex

Cat. No.: B13767562
CAS No.: 720-76-3
M. Wt: 230.19 g/mol
InChI Key: NMGYDYBWRZHLHR-UHFFFAOYSA-N
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Description

Fluminorex, with the CAS registry number 720-76-3 , is a pharmaceutical compound that was initially developed in the 1950s by McNeil Laboratories as a centrally acting appetite suppressant . It is classified as an anorectic or anorexic agent and belongs to a class of compounds known as symmetrically substituted oxazolines, which are related to other drugs such as aminorex and pemoline . Its primary research value lies in the study of its mechanism as a centrally acting sympathomimetic agent , which involves the modulation of neurotransmitter activity in the central nervous system. From a chemical perspective, this compound has the molecular formula C10H9F3N2O and a molar mass of 230.19 g/mol . Its IUPAC name is 5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine , and it is typically encountered as a racemic mixture . Key physical properties include a predicted boiling point of 301.8°C and a flash point of 136.3°C . Researchers investigating the structure-activity relationships of stimulant anorectics, the pharmacology of weight-loss agents, or the effects of monoamine-releasing agents will find this compound a compound of significant historical and scientific interest. This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F3N2O B13767562 Fluminorex CAS No. 720-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

720-76-3

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-4,8H,5H2,(H2,14,15)

InChI Key

NMGYDYBWRZHLHR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Historical Trajectory and Foundational Research of Fluminorex in Medicinal Chemistry

Inception and Early Pharmaceutical Research Context

Fluminorex was developed by McNeil Laboratories in the 1950s as an appetite suppressant. wikipedia.org Its development occurred during a period of active research into stimulant drugs for various therapeutic applications, including weight management. The compound's investigation was part of a larger effort to identify and characterize centrally acting agents. ontosight.ai

Classification within the 2-Amino-5-Aryloxazoline Structural Class

This compound is classified as a 2-amino-5-aryloxazoline. wikipedia.orgnih.govwikipedia.orgonelook.com This structural class includes other compounds that were also explored for their pharmacological properties, such as aminorex and 4-methylaminorex (B1203063). wikipedia.orgwikipedia.orgwikiwand.comwikipedia.orgcymitquimica.comchemeurope.com The core structure of these compounds features a 2-amino-4,5-dihydro-1,3-oxazole ring system substituted at the 5-position with an aryl group. In the case of this compound, the aryl substituent is a 4-(trifluoromethyl)phenyl group. nih.govnih.gov

The structural relationship between this compound and other members of this class is evident in their shared oxazoline (B21484) core and varying aryl substitutions. For example, aminorex has a phenyl group at the 5-position, while this compound has a trifluoromethyl-substituted phenyl group. wikipedia.org

Here is a table illustrating the basic structural formula and key identifiers for this compound:

PropertyValueSource
Molecular FormulaC₁₀H₉F₃N₂O nih.govnih.gov
Molecular Weight230.19 g/mol wikipedia.orgnih.gov
IUPAC Name5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine wikipedia.orgnih.govnih.gov
CAS Number720-76-3 wikipedia.orgnih.gov
PubChem CID24100 wikipedia.orgnih.gov

This compound also exists as a hydrochloride salt, this compound hydrochloride, with the molecular formula C₁₀H₁₀ClF₃N₂O and a molecular weight of 266.65 g/mol . nih.gov

Historical Context of Development as a Centrally Acting Sympathomimetic

This compound was developed with the aim of acting as a centrally acting sympathomimetic agent. wikipedia.orgencyclo.co.ukchemeurope.comwikiwand.com Centrally acting sympathomimetics are compounds that affect the sympathetic nervous system primarily through actions within the brain, often influencing neurotransmitter systems like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). ontosight.ai These effects can lead to various physiological responses, including appetite suppression and central nervous system stimulation. wikipedia.orgontosight.ai The development of this compound was specifically linked to its potential as an anorexigenic agent, intended to suppress appetite. wikipedia.orgontosight.aiencyclo.co.ukchemeurope.comwikiwand.com

Early Academic Disclosures and Patent Landscape

Research into 2-amino-5-aryl-2-oxazolines, including compounds related to this compound, was documented in academic literature during the early to mid-1960s. For instance, a study on "2-amino-5-Aryl-2-oxazolines. Potent New Anorectic Agents" was published in the Journal of Medicinal Chemistry in May 1963, indicating academic interest in this class of compounds for their anorectic properties. wikipedia.org

The patent landscape surrounding this compound and related 2-amino-5-aryloxazolines includes early patents covering the compositions and methods of using these compounds. A U.S. Patent, 3,278,382, titled "2-amino-5-aryloxazoline compositions and methods of using same," was granted in 1966 and assigned to Janssen Pharmaceuticals Inc. wikipedia.orgnih.gov This patent is associated with George Ireland Poos, one of the authors of the 1963 Journal of Medicinal Chemistry paper. wikipedia.org Such patents are key indicators of the formal protection sought for these chemical entities and their potential applications during their early development phase. Public disclosure of an invention, such as through publications or presentations, before filing a patent application can impact patentability. bugnion.euwisc.edusaul.com However, in some jurisdictions, like the U.S., a grace period may exist allowing for patent filing within a certain time after public disclosure. bugnion.euwisc.edu

Synthetic Methodologies and Precursor Chemistry for Fluminorex and Its Analogues

Racemic Synthesis Pathways and Key Chemical Transformations

The racemic synthesis of 2-amino-5-aryl-2-oxazolines, including Fluminorex, is commonly achieved through the reaction of a 2-amino-1-arylethanol with cyanogen (B1215507) bromide wikipedia.org. This process involves an addition and cyclization sequence that effectively forms the dihydrooxazole ring system wikipedia.org. A U.S. patent issued in 1966 to Janssen Pharmaceuticals Inc. details the synthesis and use of 2-amino-5-aryloxazoline compositions, which would encompass racemic synthetic methods for this class of compounds wikipedia.org. Early research from 1963 also described 2-amino-5-aryl-2-oxazolines as potent anorectic agents, likely outlining their racemic preparation wikipedia.org.

General synthetic routes to 2-oxazoline rings are well-documented and typically involve the cyclization of a 2-amino alcohol with an appropriate functional group wikipedia.org. These reactions generally follow the principles of Baldwin's rules governing ring closure wikipedia.org. A prevalent method involves the reaction of acyl chlorides with 2-amino alcohols wikipedia.org. Thionyl chloride is frequently employed to generate the requisite acid chloride in situ, with careful attention paid to maintaining anhydrous conditions to prevent the potential ring-opening of the oxazoline (B21484) product by chloride ions if the imine nitrogen becomes protonated wikipedia.org. Oxalyl chloride can serve as a milder alternative to thionyl chloride for this transformation wikipedia.org.

Exploration of Enantioselective Synthetic Approaches for Analogues

Although this compound is known to be a racemic compound wikipedia.org, the pursuit of enantioselective synthetic methods is significant for the development of stereochemically pure analogues, particularly in the context of pharmaceutical applications where chirality can influence activity and safety .

For aminorex, a structural analogue of this compound, an enantiopure product can be obtained through an alternative synthetic route utilizing chiral styrene (B11656) oxide wikipedia.org. This demonstrates the feasibility of employing chiral starting materials to control the stereochemistry during the synthesis of this class of compounds. Such strategies could be adapted for the enantioselective synthesis of this compound analogues.

Enantioselective synthesis can be accomplished through various methodologies, including asymmetric synthesis that incorporates chiral intermediates or by resolving racemic mixtures using conventional techniques such as chromatography (including chiral stationary phases) or employing resolving agents epo.orggoogleapis.com. Recent efforts in the synthesis of other heterocyclic compounds, such as certain diazepane orexin (B13118510) receptor antagonists, have focused on developing efficient and scalable enantioselective processes that avoid chromatography, often utilizing techniques like asymmetric reduction catalyzed by metals to establish stereocenters google.com.

Characterization of Key Intermediates in Oxazoline Ring Formation

The characterization of transient reaction intermediates is crucial for gaining a comprehensive understanding of reaction mechanisms and for the rational design of improved synthetic routes nih.gov. In the formation of oxazoline rings, several intermediates may be involved depending on the specific reaction conditions and precursors.

A common synthetic pathway to oxazolines involves the cyclization of a β-hydroxy amide nih.gov. This cyclization can be mediated by various reagents, including Burgess reagent, PPh₃/DIAD, DIC/Cu(OTf)₂, molybdenum oxide, and DAST/Deoxo-Fluor nih.gov. Mechanistic studies of oxazoline formation have proposed the involvement of intermediates such as hemiketals that undergo elimination to form oxenium ions, which are then susceptible to intramolecular nucleophilic attack nih.gov. In the context of sugar chemistry, a plausible mechanism for oxazoline formation involves the initial reaction of a β-hemiacetal to form a reactive intermediate with a β-configuration, followed by intramolecular dehydrative nucleophilic substitution glycoforum.gr.jp. The involvement of an oxazolinium ion intermediate has also been suggested in certain oxazoline formation mechanisms glycoforum.gr.jp.

Characterizing these intermediates can be challenging due to their often reactive and short-lived nature nih.gov. However, techniques such as low-temperature NMR spectroscopy have proven useful for the characterization of reactive intermediates like glycosyl triflates, which are implicated in SN2-like glycosylation pathways nih.gov. Mass spectrometry can also provide insights into the stability and structure of highly reactive intermediates, such as glycosyl cations, particularly when generated in the gas phase nih.gov.

Elucidation of Molecular and Cellular Mechanisms of Action for Fluminorex

Modulation of Neurotransmitter Systems: Dopaminergic, Noradrenergic, and Serotonergic Interactions

Fluminorex is understood to influence the activity of dopaminergic, noradrenergic, and serotonergic systems in the brain. ontosight.ai These monoamine neurotransmitters play crucial roles in regulating various physiological and behavioral processes, including appetite, mood, and motor activity. ontosight.ai The modulation of these systems by this compound is central to its observed effects as a stimulant and appetite suppressant. ontosight.ai This interaction with multiple monoamine systems suggests that this compound may act as a non-selective modulator of monoamine neurotransmission.

Receptor Binding Affinities and Pharmacological Profiling

The pharmacological profile of this compound is believed to involve interactions with proteins responsible for the reuptake and potentially the release of monoamine neurotransmitters. Compounds structurally related to this compound, such as aminorex, are known to act as serotonin (B10506)norepinephrine (B1679862)dopamine (B1211576) releasing agents (SNDRAs). wikipedia.org This class of compounds typically exerts its effects by interacting with monoamine transporters located on the presynaptic neuronal membrane: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). iiab.me These interactions can lead to both the inhibition of neurotransmitter reuptake and the induction of reverse transport, resulting in increased concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft. iiab.me

Trace amine-associated receptors (TAARs), particularly TAAR1, are also implicated in the mechanism of action of many monoamine releasing agents. iiab.me TAAR1 is an intracellular receptor found in monoaminergic neurons that can be activated by certain trace amines and amphetamine-like compounds. Activation of TAAR1 can trigger intracellular signaling cascades that influence the function of monoamine transporters. While the precise binding affinities (e.g., Ki or EC50 values) of this compound for human DAT, NET, SERT, or TAAR1 are not detailed in the immediately available research findings, its classification and relationship to other compounds suggest that these targets are likely involved in its pharmacological activity.

Investigation of Intracellular Signaling Pathways and Cellular Responses

The modulation of neurotransmitter systems by compounds like this compound can lead to various intracellular signaling events and cellular responses within neurons. For monoamine releasing agents that activate TAAR1, downstream effects can involve the activation of adenylyl cyclase through Gαs protein coupling, leading to increased intracellular cAMP levels. Furthermore, TAAR1 activation, potentially through protein kinase A (PKA) and protein kinase C (PKC) signaling pathways, has been shown to induce the phosphorylation of monoamine transporters. This phosphorylation can result in transporter internalization (leading to reuptake inhibition) or even reverse transport (leading to neurotransmitter efflux).

Preclinical Pharmacological Investigations of Fluminorex in in Vitro and in Vivo Research Models

In Vitro Receptor Binding and Functional Assays for Receptor/Transporter Interactions

In vitro assays are fundamental for characterizing the molecular targets of a compound, including its affinity and activity at various receptors and transporters. Receptor binding studies typically involve incubating the compound with cell membranes or purified receptors and a radiolabeled ligand to determine the compound's affinity for the binding site (e.g., through IC50 or Ki values). nih.gov Functional assays, on the other hand, measure the biological response elicited by the compound's interaction with its target, such as changes in second messenger signaling (e.g., cAMP levels) or ion channel activity. googleapis.com These assays help to identify the specific receptors and transporters with which Fluminorex interacts and whether it acts as an agonist, antagonist, or modulator. nih.govgoogleapis.com

Transporter interaction studies are also vital, particularly for compounds affecting neurotransmitter systems. These assays assess the compound's ability to inhibit or be transported by proteins like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). handwiki.org Fluorescence-based assays can be utilized for assessing drug interactions with transporters like OATP1B1 and OATP1B3. nih.gov Understanding these interactions provides insight into how this compound might influence neurotransmitter concentrations in the synaptic cleft.

Neurochemical Assessments in Animal Models (e.g., Neurotransmitter Release and Reuptake Dynamics)

In vivo neurochemical assessments in animal models allow researchers to investigate the effects of this compound on neurotransmitter systems within a living organism. Techniques such as microdialysis can be used to measure changes in extracellular neurotransmitter concentrations (e.g., dopamine, norepinephrine, serotonin) in specific brain regions following administration of the compound. These studies can reveal whether this compound promotes neurotransmitter release or inhibits their reuptake. handwiki.orgwikipedia.org For instance, compounds related to aminorex, such as aminorex itself, have been shown to act as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) and inhibit the reuptake of these monoamines. wikipedia.org

Assessment of neurotransmitter reuptake dynamics can also be performed by measuring the compound's effect on transporter function in brain tissue or synaptosomes from treated animals. This provides further evidence of the compound's mechanism of action on neurotransmitter homeostasis.

Behavioral Phenotyping in Animal Models for Exploring Central Nervous System Modulation (e.g., Locomotor Activity, Appetitive Behavior Research)

Behavioral phenotyping in animal models is essential for understanding the in vivo effects of this compound on central nervous system function. These studies observe and quantify various behaviors that can be indicative of a compound's psychoactive properties. Locomotor activity monitoring, for example, can assess stimulant or sedative effects. augusta.edutse-systems.comwustl.edu Changes in locomotor activity have been observed with related compounds; aminorex has demonstrated locomotor-stimulant effects. wikipedia.org

Appetitive behavior research, such as studies on feeding and reward-seeking behaviors, is particularly relevant given this compound's historical development as an appetite suppressant. wikipedia.orgwustl.edu Animal models can be used to evaluate the compound's impact on food intake, body weight, and motivation for food reward. Studies with other compounds affecting monoaminergic systems have shown effects on appetitive behaviors and reward pathways. googleapis.comgoogle.comiiab.me

Automated systems like the PhenoTyper allow for long-term recording and analysis of various behaviors in a controlled environment, including locomotor activity and exploratory behaviors. augusta.edu TraffiCage is another system that enables tracking of locomotion and can assess behavioral phenotypes in a social context. tse-systems.com

Advanced In Vitro Systems for Mechanistic Research (e.g., Cell-Based Assays, Organ-on-Chip Models for Neurobiological Systems)

Advanced in vitro systems provide more complex and physiologically relevant models for investigating the mechanisms of action of compounds like this compound. Cell-based assays using specific cell lines expressing target receptors or transporters can be used for high-throughput screening and detailed mechanistic studies. googleapis.comnih.gov These assays can measure various cellular responses, such as calcium mobilization or cAMP accumulation, upon compound exposure.

Organ-on-chip models represent a significant advancement, simulating the functions of entire organs or organ systems on a microfluidic chip. wikipedia.orghesperosinc.com For neurobiological research, brain-on-a-chip and neural systems-on-a-chip models are being developed to better recapitulate the complexity of the human nervous system in vitro. wikipedia.orgnih.govnih.gov These systems can incorporate multiple cell types, structural elements, and fluid flow to mimic the in vivo environment more closely than traditional 2D cell cultures. nih.govcorning.com Organ-on-chip technology allows for investigating compound effects on neural network activity, blood-brain barrier permeability, and interactions between different brain regions in a controlled setting. wikipedia.orgnih.gov

Methodologies for Investigating In Vivo Pharmacological Effects in Animal Models

Beyond basic behavioral observations, more sophisticated techniques are employed. Electrophysiological recordings can assess the compound's effects on neuronal activity in specific brain regions. In vivo microdialysis, as mentioned earlier, is used for monitoring neurotransmitter dynamics. handwiki.orgwikipedia.org Imaging techniques, such as PET (Positron Emission Tomography) with radiolabeled ligands, can be used to study receptor occupancy or changes in neurotransmitter transporter availability in the living brain after compound administration. googleapis.com

The selection of appropriate animal models and methodologies depends on the specific research question and the desired level of translational relevance to human physiology. nih.govnih.gov Studies often involve assessing a range of behavioral, physiological, and neurochemical endpoints to build a comprehensive profile of the compound's in vivo pharmacological effects. wuxibiology.comiu.edu

Metabolic Profiling and Biotransformation Pathways of Fluminorex in Research Systems

Identification of Phase I and Phase II Metabolites in Preclinical In Vitro and In Vivo Models

Drug metabolism typically involves two main phases: Phase I and Phase II srce.hrnih.govnih.gov. Phase I reactions often introduce or expose functional groups on the parent compound through processes like oxidation, reduction, or hydrolysis nih.govsigmaaldrich.comnih.gov. These modifications generally increase the polarity of the molecule, making it a better substrate for subsequent Phase II reactions sigmaaldrich.comnih.gov. Phase II metabolism involves the conjugation of the Phase I metabolites, or sometimes the parent compound directly, with endogenous hydrophilic molecules such as glucuronic acid, sulfate, glutathione (B108866), or amino acids nih.govajpps.org. This conjugation further increases water solubility, facilitating excretion from the body nih.gov.

Preclinical in vitro and in vivo models are utilized to identify the metabolites formed from a compound. In vitro systems, such as liver microsomes and hepatocytes, are commonly employed to simulate hepatic metabolism, the primary site of drug biotransformation srce.hrsigmaaldrich.comnuvisan.comauckland.ac.nz. In vivo studies in animal models provide a more comprehensive picture of metabolism within a living organism, accounting for systemic factors and extrahepatic metabolism sygnaturediscovery.comwashington.edu.

While Fluminorex is recognized as an aminorex analogue and has been mentioned in contexts related to metabolism research wikipedia.orgwikipedia.orgnucleos.comgoogleapis.comwikipedia.orgtheswissbay.chru.nlinfogalactic.comgoogle.combionity.comchemeurope.comwho.intbionity.comwho.intgoogleapis.com, detailed information specifically identifying its Phase I and Phase II metabolites in preclinical models is not extensively available in the provided search results. One mention suggests the potential importance of glycine (B1666218) conjugation in the metabolism of compounds including this compound nucleos.com, which would be a Phase II metabolic pathway. However, specific identified metabolites resulting from this or other pathways are not detailed.

Characterization of Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450 Isoforms, Conjugating Enzymes)

The enzymatic systems responsible for drug biotransformation are diverse and play a crucial role in determining a compound's metabolic fate auckland.ac.nzufl.edu. Phase I metabolism is largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes wuxiapptec.comsigmaaldrich.comnih.govauckland.ac.nzwikipedia.orgdynamed.com. These heme-containing monooxygenases are predominantly located in the endoplasmic reticulum of liver cells and are involved in the oxidative metabolism of a vast array of xenobiotics sigmaaldrich.comnih.govwikipedia.orgdynamed.com. Different CYP isoforms exhibit varying substrate specificities, and identifying the specific isoforms involved in a compound's metabolism is important for predicting potential drug-drug interactions dynamed.comnih.gov.

Phase II metabolism is mediated by conjugating enzymes, including UDP-glucuronosyltransferases (UGTs), glutathione-S-transferases (GSTs), and N-acetyltransferases (NATs) nih.govnih.govajpps.org. UGTs catalyze the conjugation of glucuronic acid, GSTs conjugate glutathione, and NATs facilitate acetylation nih.govajpps.org. These enzymes further process the compound or its Phase I metabolites, leading to more polar and readily excretable conjugates nih.gov.

Although the general roles of these enzymatic systems in drug metabolism are well-established srce.hrwuxiapptec.comnih.govnih.govsigmaaldrich.comajpps.orgauckland.ac.nz, specific research findings detailing which particular cytochrome P450 isoforms or conjugating enzymes are primarily responsible for the biotransformation of this compound were not prominently featured in the search results. General information about CYP enzymes indicates their involvement in oxidation, reduction, and hydrolysis reactions nih.govdynamed.com. Conjugating enzymes like UGTs and GSTs are known to catalyze Phase II reactions such as glucuronidation and glutathione conjugation, respectively nih.govajpps.org.

In Vitro Metabolic Stability Assessments and Metabolite Identification Techniques

In vitro metabolic stability assays are fundamental tools in preclinical drug discovery and development to assess how quickly a compound is metabolized by enzymatic systems srce.hrwuxiapptec.comnuvisan.com. These assays typically involve incubating the compound with biological matrices containing drug-metabolizing enzymes, such as liver microsomes or hepatocytes, often from various species to assess species differences srce.hrnuvisan.com. By monitoring the disappearance of the parent compound over time, parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint) can be determined, providing an indication of the compound's susceptibility to biotransformation srce.hrnuvisan.com.

Metabolite identification techniques are employed to determine the structures of the metabolic products formed during these in vitro or in vivo studies srce.hrsygnaturediscovery.comnuvisan.com. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), including high-resolution accurate-mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are powerful tools for the detection, characterization, and structure elucidation of metabolites srce.hrsygnaturediscovery.comnuvisan.com. These techniques allow researchers to separate complex mixtures of the parent compound and its metabolites and obtain detailed structural information based on their mass-to-charge ratio and fragmentation patterns srce.hrsygnaturediscovery.com.

Metabolic stability testing can be performed by incubating a compound with metabolic models like liver microsomes, hepatocytes, or cDNA-expressed CYP enzymes, followed by chromatographic analysis such as HPLC-MS/MS srce.hr. This approach allows for the assessment of CYP-mediated Phase I metabolism srce.hr. High-resolution accurate-mass spectrometry is leveraged to sensitively detect and characterize metabolites, supporting structure elucidation and comprehensive metabolic profiling sygnaturediscovery.com.

Advanced Analytical Methodologies for Fluminorex Characterization in Research Matrices

Chromatographic-Mass Spectrometric Approaches (e.g., GC-MS, HPLC-MS, UHPLC-Q-TOF-MS for Qualitative and Quantitative Analysis in Research Samples)

Chromatographic techniques coupled with mass spectrometry are cornerstone methods for the analysis of Fluminorex and its related substances in research matrices. These hyphenated techniques leverage the separation power of chromatography to resolve complex mixtures before the sensitive and selective detection by mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS), including high-resolution variants, is widely employed in drug metabolism studies for profiling and identifying drug metabolites nih.goveuropa.euamericanpharmaceuticalreview.comwuxiapptec.com. Ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) is a powerful tool for the characterization of metabolites and the identification of chemical compounds in biological samples nih.govmdpi.comsyjxb.comnih.gov. This approach offers high mass accuracy and resolution, which are essential for determining the elemental composition of unknown compounds and their fragments nih.govmdpi.comnih.gov. The tandem mass spectrometry (MS/MS) capabilities of Q-TOF instruments provide structural information through fragmentation patterns, aiding in the elucidation of metabolite structures nih.govnih.gov.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is frequently utilized for the quantitative analysis of compounds in complex matrices such as blood mdpi.comresearchgate.net. This technique offers high sensitivity and selectivity, making it suitable for determining the concentration of analytes in preclinical study samples mdpi.comresearchgate.net. Method development for quantitative analysis using HPLC-MS/MS involves optimizing chromatographic conditions and mass spectrometric parameters to achieve adequate separation and detection of the target analyte mdpi.comresearchgate.net.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the identification and quantification of compounds in various matrices, including biological samples and complex mixtures nih.govjfda-online.comnih.govmdpi.comtjnpr.org. GC-MS is particularly useful for volatile or semi-volatile compounds. Method validation for GC-MS in research applications involves assessing parameters such as extraction recoveries, intra- and inter-day precision, and accuracy jfda-online.commdpi.com.

In the context of this compound research, these chromatographic-mass spectrometric approaches enable the separation of this compound from the sample matrix and potential endogenous interferences, followed by its detection and characterization based on its mass-to-charge ratio and fragmentation pattern. For metabolites, these techniques facilitate their detection, mass determination, and structural investigation through analysis of their fragmentation pathways. Data analysis approaches, including those based on high-resolution mass spectrometry, are employed for rapid drug metabolite identification nih.govwuxiapptec.comnih.govlcms.czresearchgate.net.

Spectroscopic Techniques for Structural Elucidation of this compound and Its Metabolites (e.g., NMR, IR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, play a vital role in the structural elucidation of this compound and its metabolites. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

NMR spectroscopy is considered an indispensable tool in analytical chemistry and pharmaceutical research for providing critical insights into the molecular structures and dynamics of compounds openpubglobal.comrsc.orgnih.govbruker.comeconomie.gouv.fr. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are applied. 2D NMR spectroscopy, including methods like COSY, HSQC, and HMBC, is particularly powerful for elucidating the structures of complex molecules by revealing correlations between different nuclei openpubglobal.comeconomie.gouv.fr. Multinuclear NMR, which can include the study of nuclei beyond hydrogen and carbon, such as fluorine, can provide additional structural information, which may be beneficial for a fluorinated compound like this compound openpubglobal.com. NMR is also used in metabolite profiling to identify and quantify metabolites openpubglobal.com. While NMR typically requires a larger sample amount compared to mass spectrometry, it provides definitive structural confirmation.

Infrared (IR) spectroscopy is a complementary technique used for identifying functional groups present in a molecule nih.govmdpi.comspectroscopyonline.comresearchgate.netfrontiersin.org. By analyzing the absorption or transmission of infrared light by a sample, characteristic vibrational frequencies associated with specific chemical bonds and functional groups can be identified. Fourier transform infrared (FT-IR) spectroscopy is widely used for identifying substances and analyzing the composition of samples nih.govspectroscopyonline.comresearchgate.netfrontiersin.org. IR spectroscopy can be applied to various sample types and provides a spectral fingerprint that can be used for identification purposes. Matrix isolation IR can provide high-resolution spectra, aiding in the analysis of different conformers mdpi.com.

In the context of this compound research, NMR and IR spectroscopy are essential for confirming the structure of synthesized this compound and for determining the structures of any metabolites identified during in vitro or in vivo metabolism studies. The spectroscopic data, combined with mass spectral data, provide a comprehensive picture of the molecular identity and structure.

Development and Validation of Quantitative Methods for Preclinical Study Samples

The accurate and reliable quantification of this compound in preclinical study samples is critical for pharmacokinetic and toxicokinetic assessments. This requires the development and rigorous validation of quantitative analytical methods. Chromatographic-mass spectrometric techniques, particularly HPLC-MS/MS and UHPLC-MS, are commonly employed for this purpose due to their sensitivity and selectivity in complex biological matrices mdpi.comresearchgate.netmdpi.com.

Method development involves optimizing sample preparation procedures (e.g., extraction techniques) to isolate the analyte from the matrix, selecting appropriate chromatographic conditions for separation, and tuning the mass spectrometer for optimal detection and quantification of the target compound mdpi.comresearchgate.net. For quantitative analysis by MS, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often used to enhance selectivity and sensitivity mdpi.commdpi.com.

Method validation is a crucial step to ensure that the analytical method is reliable and fit for its intended purpose. Validation typically involves assessing several key parameters, including:

Selectivity: The ability of the method to differentiate the analyte from endogenous matrix components and other potential interferences. researchgate.net

Sensitivity: Determined by the limit of detection (LOD) and limit of quantification (LOQ), representing the lowest concentrations that can be detected and reliably quantified, respectively mdpi.commdpi.commdpi.com.

Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range researchgate.net.

Accuracy: The closeness of the measured value to the true value researchgate.netmdpi.commdpi.com.

Precision: The reproducibility of the measurements under the same conditions (intra-day) and over different days (inter-day) researchgate.netjfda-online.commdpi.commdpi.com.

Matrix Effect: The influence of the sample matrix on the ionization efficiency of the analyte in the mass spectrometer researchgate.netmdpi.com.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions researchgate.netmdpi.com.

Validation criteria are typically based on regulatory guidelines to ensure the quality and reliability of the quantitative data obtained from preclinical studies mdpi.com. Successful validation demonstrates that the method is suitable for accurately and precisely quantifying this compound concentrations in the specific research matrix, which is essential for interpreting study results and making informed decisions in the drug development process.

Q & A

Q. How can researchers establish a robust experimental design for studying Fluminorex’s pharmacokinetic properties?

A well-designed pharmacokinetic study should:

  • Define clear objectives : Specify whether the focus is bioavailability, metabolic pathways, or excretion kinetics .
  • Select appropriate models : Use in vitro (e.g., hepatic microsomes for metabolism) and in vivo (rodent models) systems to validate findings .
  • Control variables : Standardize factors like diet, temperature, and administration routes to minimize confounding effects .
  • Statistical power : Calculate sample sizes using tools like G*Power to ensure reproducibility .

Q. What methodologies are recommended for validating this compound’s receptor-binding specificity?

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-Fluminorex) to measure displacement in target vs. off-target receptors .
  • Dose-response curves : Analyze EC₅₀/IC₅₀ values to assess potency and selectivity .
  • Negative controls : Include receptor knockout models or inert analogs to confirm specificity .

Q. How should researchers address data variability in this compound toxicity assays?

  • Triplicate testing : Conduct experiments across multiple batches and operators .
  • Blinded analysis : Use third-party software (e.g., GraphPad Prism) to reduce observer bias .
  • Error source documentation : Log instrument calibration times, reagent lot numbers, and environmental conditions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s neuropharmacological effects be resolved?

  • Meta-analysis : Pool data from peer-reviewed studies using PRISMA guidelines to identify trends or outliers .
  • Methodological audit : Compare protocols for differences in dosing schedules, animal strains, or endpoint measurements (e.g., behavioral vs. biochemical outcomes) .
  • Mechanistic studies : Employ transcriptomics/proteomics to explore context-dependent signaling pathways .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent efficacy?

  • Mixed-effects models : Account for inter-subject variability in longitudinal studies .
  • Bayesian inference : Update probability distributions as new data emerge, particularly in underpowered cohorts .
  • Multivariate regression : Adjust for covariates like age, sex, or genetic polymorphisms .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Pathway enrichment analysis : Use tools like STRING or KEGG to link differentially expressed genes/proteins to biological processes .
  • Network pharmacology : Map this compound-target interactions onto protein-protein interaction networks to identify hub nodes .
  • Validation tiers : Prioritize in silico predictions with CRISPR-based gene editing or RNA interference .

Methodological Guidance for Data Presentation

Q. What are best practices for reporting this compound’s experimental data in publications?

  • Raw data inclusion : Provide anonymized datasets in supplementary materials or repositories like Zenodo .

  • Table formatting :

    ParameterMean ± SD (n=10)p-value
    Plasma half-life4.2 ± 0.3 hr<0.01
    Bioavailability78% ± 5%0.12
    Follow journal-specific guidelines for units and abbreviations .
  • Reproducibility : Share detailed protocols on platforms like protocols.io .

Q. How should researchers handle missing or incomplete this compound trial data?

  • Multiple imputation : Use algorithms like MICE to estimate missing values without biasing results .
  • Sensitivity analysis : Test how exclusion of incomplete datasets affects conclusions .
  • Transparency : Disclose missing data rates and justification for exclusion in the Methods section .

Ethical and Peer Review Considerations

Q. What ethical frameworks apply to this compound studies involving human subjects?

  • Informed consent : Ensure participants understand risks/benefits, especially in Phase I trials .
  • Data anonymization : Remove identifiers from datasets shared publicly .
  • Conflict of interest : Disclose funding sources or institutional affiliations that may bias interpretations .

Q. How can researchers preempt peer review critiques of this compound studies?

  • Pilot studies : Address feasibility and refine hypotheses before large-scale experiments .
  • Negative result reporting : Publish null findings to combat publication bias .
  • Preprints : Share manuscripts on bioRxiv for early feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.